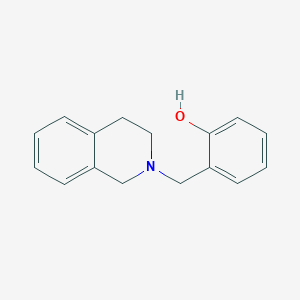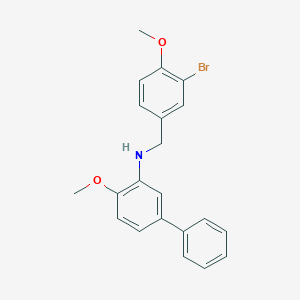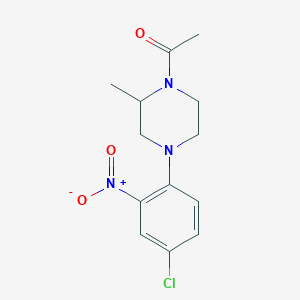![molecular formula C18H18N2O2 B4995292 N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B4995292.png)
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as MBBA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a synthetic compound that is synthesized using specific methods, and its mechanism of action has been studied in detail.
Scientific Research Applications
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and electronics. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In electronics, this compound has been used as a dopant in organic semiconductors, enhancing their electrical conductivity.
Mechanism of Action
The exact mechanism of action of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is not fully understood, but it is believed to act on specific receptors in the body, leading to the observed effects. In medicinal chemistry, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. In materials science, the unique properties of this compound are attributed to its molecular structure, which allows it to form specific interactions with other molecules.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the application. In medicinal chemistry, this compound has been found to reduce inflammation and pain, without causing significant side effects. In materials science, the unique properties of this compound have been used to develop new materials with enhanced mechanical and electrical properties. In electronics, this compound has been used as a dopant to enhance the electrical conductivity of organic semiconductors.
Advantages and Limitations for Lab Experiments
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has several advantages for lab experiments, including its ease of synthesis, high purity, and well-characterized properties. However, it also has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, including the development of new drugs based on its anti-inflammatory and analgesic effects, the synthesis of new materials with enhanced properties, and the use of this compound as a dopant in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. Further studies are needed to fully understand the potential of this compound in various fields and to develop new applications based on its unique properties.
Synthesis Methods
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is synthesized using a specific method that involves the reaction between 2-amino-5-methylbenzoic acid and 3-bromo-4-fluorobenzaldehyde, followed by several chemical reactions. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
properties
IUPAC Name |
N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-5-17(21)19-14-7-4-6-13(11-14)18-20-15-10-12(2)8-9-16(15)22-18/h4,6-11H,3,5H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBUSOGDSNNKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methyl-2-nitrophenoxy)butyl]-2-propen-1-amine](/img/structure/B4995212.png)

![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)
![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)
![N-(2-methoxyphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4995254.png)

![1-(2-methylbenzyl)-N-[(3-methyl-4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4995262.png)

![4-ethyl-5-[3-(4-morpholinyl)propyl]-2-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4995282.png)


![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B4995311.png)